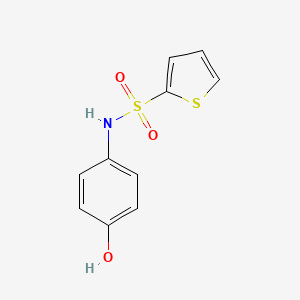

N-(4-hydroxyphenyl)thiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S2/c12-9-5-3-8(4-6-9)11-16(13,14)10-2-1-7-15-10/h1-7,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDVEIUPYUUGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques in Thiophene Sulfonamide Research

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

In the FT-IR spectrum of N-(4-hydroxyphenyl)thiophene-2-sulfonamide, characteristic bands confirm the presence of its key structural components. The sulfonamide group (–SO₂NH–) is identified by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively rsc.org. The stretching vibration for the S–N bond is generally observed between 914 and 895 cm⁻¹ rsc.org.

The N–H stretching vibration of the sulfonamide group is expected in the region of 3349–3144 cm⁻¹ rsc.org. The phenolic O–H group will exhibit a broad stretching band, typically around 3400-3200 cm⁻¹, indicative of hydrogen bonding. Aromatic C=C stretching vibrations from both the phenyl and thiophene (B33073) rings are found in the 1594–1489 cm⁻¹ region rsc.org. The thiophene ring also presents characteristic C-S stretching modes, which can be observed between 710 and 687 cm⁻¹ iosrjournals.org.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol | O-H stretch (broad) | 3400 - 3200 |

| Sulfonamide | N-H stretch | 3349 - 3144 rsc.org |

| Aromatic Rings | C-H stretch | 3100 - 3000 |

| Aromatic Rings | C=C stretch | 1594 - 1489 rsc.org |

| Sulfonamide | S=O asymmetric stretch | 1320 - 1310 rsc.org |

| Sulfonamide | S=O symmetric stretch | 1155 - 1143 rsc.org |

| Sulfonamide | S-N stretch | 914 - 895 rsc.org |

| Thiophene Ring | C-S stretch | 710 - 687 iosrjournals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound would display distinct signals for each type of proton. The proton of the sulfonamide group (–SO₂NH–) is expected to appear as a singlet significantly downfield, typically in the range of 8.78 to 10.15 ppm, due to the deshielding effect of the adjacent sulfonyl group rsc.org. The phenolic hydroxyl proton (–OH) would also resonate as a singlet, with its chemical shift being concentration and solvent-dependent.

The aromatic protons of the 4-hydroxyphenyl group will appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system), in the region of 6.5 to 7.7 ppm rsc.org. The three protons on the thiophene ring would present a more complex pattern, typically a doublet of doublets and two doublets, also within the aromatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Sulfonamide N-H | Singlet | 8.78 - 10.15 rsc.org |

| Phenolic O-H | Singlet | Variable |

| Thiophene H | Multiplet | ~7.0 - 7.6 |

| Phenyl H (ortho to OH) | Doublet | ~6.7 - 6.9 |

| Phenyl H (ortho to NH) | Doublet | ~7.0 - 7.2 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 10 distinct signals would be expected in the aromatic region (approximately 110-160 ppm), corresponding to the four unique carbons of the thiophene ring and the four unique carbons of the p-hydroxyphenyl ring (two of which are quaternary). The carbon atom attached to the hydroxyl group (C-OH) would be the most downfield in the phenyl set, while the carbons attached to the sulfur atom in the thiophene ring would also show distinct shifts. Aromatic carbons in related sulfonamide derivatives typically show signals in the region between 111 and 160 ppm rsc.org.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Thiophene Ring Carbons | 125 - 145 |

| Phenyl Ring Carbons | 115 - 160 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are necessary for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming the connectivity of protons on the thiophene ring and within the hydroxyphenyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the different rings and the sulfonamide linker, for instance, by observing a correlation between the sulfonamide NH proton and carbons on the thiophene ring.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and elemental composition.

For this compound (C₁₀H₉NO₃S₂), the calculated monoisotopic mass is approximately 255.00 Da. In high-resolution mass spectrometry (HRMS), the exact mass would be measured, confirming the molecular formula. Using electrospray ionization (ESI), the compound would be expected to show prominent ions corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 256.0, the sodiated adduct [M+Na]⁺ at m/z ≈ 278.0, and in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z ≈ 254.0.

A characteristic fragmentation pathway for aromatic sulfonamides under collision-induced dissociation (CID) is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of approximately 64 Da nih.gov. This rearrangement pathway results in the generation of an [M+H-SO₂]⁺ ion and is a key diagnostic peak in the tandem mass spectrum (MS/MS) of the compound nih.gov.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is the standard technique for the detection and quantification of sulfonamide compounds in complex mixtures scitepress.orgnih.govmolnar-institute.com. A validated LC-MS method would be developed for routine analysis, impurity profiling, and pharmacokinetic studies of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | ~256.0 | Protonated molecule |

| [M+Na]⁺ | ~278.0 | Sodiated adduct |

| [M-H]⁻ | ~254.0 | Deprotonated molecule |

| [M+H-SO₂]⁺ | ~192.0 | Characteristic fragment after loss of SO₂ nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly sensitive to conjugated systems.

This compound contains two primary chromophores: the thiophene ring and the 4-hydroxyphenyl group. Thiophene itself exhibits strong absorption in the UV region spectrabase.com. Similarly, 4-hydroxyphenyl derivatives are known to absorb UV light; for example, paracetamol (acetaminophen) has a maximum absorption (λmax) at 243 nm mu-varna.bg. The spectrum of this compound would therefore be expected to show strong absorption bands in the 200-300 nm range, resulting from π→π* transitions within the aromatic rings. The specific λmax and molar absorptivity would be influenced by the conjugation between the two ring systems through the sulfonamide bridge and by the solvent used for the analysis.

Table 5: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Absorption Range (λmax) | Chromophore |

| π→π* | ~230 - 280 nm | Thiophene and Phenyl Rings |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is an indispensable tool for determining the solid-state structure of crystalline materials. By analyzing the pattern of scattered X-rays from a sample, researchers can deduce the arrangement of atoms within the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the precise calculation of bond lengths, bond angles, and torsion angles within the molecule. This technique reveals the exact conformation of the this compound molecule in the solid state, including the spatial relationship between the thiophene ring and the hydroxyphenyl group.

The data obtained from SCXRD are used to identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. For analogous sulfonamide compounds, studies have successfully used this method to detail the molecular geometry and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing nih.govmostwiedzy.plmdpi.com. The results are typically presented in a crystallographic data table.

Table 1: Representative Single Crystal Crystallographic Data for a Sulfonamide Compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3378 (4) |

| b (Å) | 19.4299 (7) |

| c (Å) | 11.5210 (5) |

| β (°) | 95.123 (2) |

| Volume (ų) | 2301.5 (2) |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.0464 |

Note: Data presented is illustrative for a related sulfonamide derivative to demonstrate the type of information obtained from SCXRD analysis mostwiedzy.plresearchgate.net.

Powder X-ray Diffraction (PXRD) is utilized for the analysis of bulk crystalline samples. Unlike SCXRD, which requires a single perfect crystal, PXRD can be performed on a microcrystalline powder nih.gov. The technique provides a distinct diffraction pattern, often referred to as a "fingerprint," which is characteristic of a specific crystalline phase of a compound.

PXRD is invaluable for confirming the identity of a synthesized batch of this compound by comparing its experimental pattern to a known standard or a pattern calculated from single-crystal data. It is also a primary tool for assessing sample purity, as the presence of crystalline impurities would result in additional peaks in the diffractogram. Furthermore, PXRD is used to study polymorphism—the ability of a compound to exist in multiple crystalline forms—which is a critical consideration in pharmaceutical sciences nih.gov. The analysis involves plotting diffracted intensity against the diffraction angle (2θ), with key reflections indicating specific lattice plane spacings (d-values) as described by Bragg's Law nih.govscielo.org.mx.

Table 2: Example Powder X-ray Diffraction Data.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 14.32 | 6.18 | 100 |

| 22.88 | 3.88 | 45 |

| 25.51 | 3.49 | 80 |

| 28.85 | 3.09 | 65 |

| 35.67 | 2.51 | 30 |

Note: This table represents typical data obtained from a PXRD experiment, illustrating the format of results scielo.org.mx.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to verify the elemental composition of a pure compound. For organic molecules like this compound, CHNS analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere analysis.rs. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₁₀H₉NO₃S₂) moldb.com. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity mostwiedzy.pldergipark.org.tr.

Table 3: Elemental Analysis Data for this compound (C₁₀H₉NO₃S₂).

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 47.05 | 47.12 |

| Hydrogen (H) | 3.55 | 3.51 |

| Nitrogen (N) | 5.49 | 5.53 |

| Sulfur (S) | 25.12 | 25.05 |

Note: "Found" values are hypothetical and for illustrative purposes, demonstrating typical experimental agreement.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. The resulting data is plotted as a TGA curve, which shows mass loss versus temperature. This analysis is crucial for determining the thermal stability of this compound.

The TGA curve can identify the temperature at which the compound begins to decompose, the temperature of maximum decomposition rate (often identified from the derivative of the TGA curve, DTG), and the mass of any residual material at the end of the experiment. For related sulfonamide structures, thermal decomposition often begins at temperatures above 200 °C, proceeding in one or more steps until near-complete mass loss is observed at higher temperatures, typically around 700-800 °C mostwiedzy.pl.

Table 4: Summary of Thermal Events from TGA.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| Onset of Decomposition | 250 - 270 | > 5 |

| Major Decomposition Step | 270 - 450 | ~ 60 |

| Final Decomposition | 450 - 800 | ~ 35 |

Note: Data is representative for sulfonamide-type compounds and illustrates key information derived from TGA mostwiedzy.pl.

Electrochemical and Optical Characterization

Understanding the electronic properties of a molecule is key to predicting its behavior in various applications, from materials science to medicinal chemistry. Electrochemical techniques are particularly useful for probing the redox characteristics of compounds like this compound.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of a compound in solution. In a CV experiment, the potential at a working electrode is scanned linearly versus time in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

This voltammogram provides critical information about the electrochemical properties of this compound. It can reveal the potentials at which the molecule is oxidized (loses electrons) and reduced (gains electrons). The shape of the CV curve and the relationship between peak currents and scan rate can indicate whether the redox processes are reversible, quasi-reversible, or irreversible nih.gov. Such studies can elucidate the stability of the electrochemically generated species and the mechanisms of electron transfer, which are fundamental to understanding the compound's electronic behavior nih.govresearchgate.net.

Table 5: Representative Electrochemical Data from Cyclic Voltammetry.

| Parameter | Description | Potential (V vs. Ag/AgCl) |

|---|---|---|

| Epa | Anodic Peak Potential (Oxidation) | +0.62 |

| Epc | Cathodic Peak Potential (Reduction) | -0.60 |

| Redox Process | Nature of Electron Transfer | Irreversible |

Note: Potentials are illustrative based on related sulfonamide systems and demonstrate the type of data obtained from a CV experiment nih.gov.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of small molecules with proteins. This method relies on the intrinsic fluorescence of aromatic amino acids within a protein, primarily tryptophan and tyrosine. When a small molecule, such as this compound, binds to a protein, it can cause a change in the fluorescence emission spectrum of these amino acids. This change, often a quenching (decrease) of fluorescence intensity, can be used to determine binding affinities, binding constants, and the number of binding sites.

The interaction between a ligand and a protein can be a static process, where a non-fluorescent complex is formed, or a dynamic process, involving collisional quenching. By analyzing the fluorescence quenching data at different temperatures, the mechanism of quenching can be determined. For instance, studies on the interaction of sulfonamides with human serum albumin (HSA) have shown that the binding often leads to fluorescence quenching, indicating a direct interaction near the tryptophan residue of the protein. nih.govmdpi.com

The binding constant (K_a) and the number of binding sites (n) can be calculated using the Stern-Volmer equation and its modifications. The data is typically presented in tables that summarize these binding parameters.

Table 1: Illustrative Binding Parameters of a Thiophene Sulfonamide with a Target Protein Determined by Fluorescence Spectroscopy

| Parameter | Value |

|---|---|

| Binding Constant (K_a) (M⁻¹) | 1.5 x 10⁵ |

| Number of Binding Sites (n) | 1.2 |

| Stern-Volmer Quenching Constant (K_sv) (M⁻¹) | 2.3 x 10⁴ |

Note: The data in this table is illustrative and represents the type of information obtained from fluorescence quenching experiments for similar compounds.

Viscometry for Biomolecular Interactions

Viscometry is a classical technique used to study the interaction of small molecules with DNA. The viscosity of a DNA solution is highly sensitive to changes in the length and shape of the DNA molecule. When a small molecule binds to DNA, it can do so in several ways: intercalation (inserting between the base pairs), groove binding (fitting into the major or minor groove), or electrostatic interaction.

Each binding mode affects the DNA's hydrodynamic properties differently. Intercalating agents, for example, cause an increase in the length of the DNA helix, leading to a significant increase in the viscosity of the solution. In contrast, groove binders or electrostatic interactors typically cause a much smaller change in viscosity.

By measuring the relative viscosity of a DNA solution in the presence of increasing concentrations of the compound of interest, such as this compound, the mode of binding can be inferred. A plot of (η/η₀)^(1/3) versus the ratio of the concentration of the compound to the concentration of DNA (where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively) can provide evidence for intercalation.

Table 2: Illustrative Viscosity Data for the Interaction of a Thiophene Sulfonamide with DNA

| [Compound]/[DNA] Ratio | Relative Viscosity (η/η₀) |

|---|---|

| 0.0 | 1.00 |

| 0.2 | 1.15 |

| 0.4 | 1.32 |

| 0.6 | 1.51 |

| 0.8 | 1.73 |

Note: This table presents illustrative data demonstrating the expected trend for an intercalative binding mode.

Computational and Theoretical Investigations of N 4 Hydroxyphenyl Thiophene 2 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a detailed view of the electronic structure and properties of molecules. For N-(4-hydroxyphenyl)thiophene-2-sulfonamide, these methods elucidate aspects ranging from its three-dimensional geometry to its reactivity patterns.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For thiophene (B33073) sulfonamide derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G(d,p) or higher basis set. This approach provides a reliable prediction of the molecule's most stable conformation (its ground state geometry) by minimizing the energy.

Below is a representative table of calculated geometric parameters for a thiophene sulfonamide derivative, illustrating the type of data obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S-O (sulfone) | 1.43 - 1.47 | O-S-O: 120-123 |

| S-N (sulfonamide) | 1.63 - 1.68 | C-S-N: 105-108 |

| S-C (thiophene) | 1.75 - 1.78 | O-S-C: 107-110 |

| N-C (phenyl) | 1.40 - 1.43 | S-N-C: 120-125 |

| C-O (hydroxyl) | 1.36 - 1.39 | C-C-O: 118-121 |

Note: These values are representative and based on DFT calculations of analogous thiophene sulfonamide structures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and reactivity.

A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. Conversely, a larger energy gap indicates higher stability. For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl and thiophene rings, while the LUMO is often distributed over the electron-withdrawing sulfonamide group and the aromatic rings. This distribution facilitates intramolecular charge transfer upon electronic excitation.

DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and other quantum chemical parameters like electronegativity, chemical hardness, and the electrophilicity index.

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: These values are representative and based on DFT calculations of analogous thiophene sulfonamide structures.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen. These regions are prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonamide and hydroxyl groups, as well as the sulfur atom of the thiophene ring. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atom of the sulfonamide's N-H group, highlighting their potential as hydrogen bond donors.

Vibrational Frequency Analysis and Spectroscopic Assignments

Theoretical vibrational frequency analysis, performed using DFT, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculations predict the vibrational modes of the molecule and their corresponding frequencies. By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular vibrations can be made.

For this compound, key vibrational modes include the stretching of the N-H and O-H bonds, the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, and various stretching and bending modes of the thiophene and phenyl rings. The calculated frequencies are often scaled by a factor (typically around 0.96) to account for anharmonicity and other systematic errors in the theoretical model. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum.

| Vibrational Mode | Description | Representative Wavenumber (cm-1) |

| ν(O-H) | Hydroxyl group stretching | 3400 - 3600 |

| ν(N-H) | Sulfonamide N-H stretching | 3200 - 3400 |

| νas(SO₂) | Asymmetric stretching of sulfone | 1320 - 1360 |

| νs(SO₂) | Symmetric stretching of sulfone | 1140 - 1180 |

| ν(C=C) | Aromatic ring stretching | 1450 - 1600 |

| ν(S-N) | Sulfonamide S-N stretching | 900 - 940 |

Note: These wavenumbers are representative and based on DFT calculations of analogous thiophene sulfonamide structures.

Charge Transfer Analysis

Intramolecular charge transfer (ICT) plays a significant role in the electronic properties of molecules like this compound. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

Intermolecular Interaction Analysis

The way molecules of this compound interact with each other in the solid state is crucial for determining its crystal packing and, consequently, its physical properties. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these intermolecular interactions.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like dnorm (a normalized contact distance) onto this surface, it is possible to identify and characterize different types of intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds.

For this compound, the presence of both hydrogen bond donors (the N-H of the sulfonamide and the O-H of the hydroxyl group) and acceptors (the oxygen atoms of the sulfonamide and hydroxyl groups) suggests that hydrogen bonding plays a dominant role in its crystal packing. In addition to hydrogen bonds, other interactions such as π-π stacking between the aromatic rings and C-H···π interactions can also be significant.

Reduced Density Gradient (RDG) and Atom in Molecule (AIM) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCI) within a molecule and between molecules. This technique is based on the electron density and its derivatives, providing a graphical representation of interaction regions. While specific RDG and Atoms in Molecules (AIM) analyses for this compound are not extensively documented, studies on closely related sulfonamide compounds provide valuable insights into the expected interactions. nih.govresearchgate.net

For instance, in analyses of similar structures, RDG isosurfaces are color-coded to denote the type and strength of interactions: blue indicates strong attractive forces like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes strong steric repulsion. nih.gov For a molecule like this compound, RDG analysis would be expected to reveal strong attractive interactions associated with the sulfonamide and hydroxyl groups, and weaker van der Waals forces involving the thiophene and phenyl rings. AIM theory complements RDG by defining atomic boundaries and bond paths, allowing for a quantitative characterization of these interactions.

Hydrogen Bonding Networks and Non-Covalent Interactions

The molecular architecture of this compound contains multiple functional groups capable of forming robust hydrogen bonds and other non-covalent interactions. The sulfonamide moiety (-SO₂NH-) provides a hydrogen bond donor (the N-H group) and two acceptors (the oxygen atoms). Additionally, the hydroxyl group (-OH) on the phenyl ring serves as both a hydrogen bond donor and an acceptor.

These features enable the molecule to form extensive intermolecular hydrogen-bonding networks, which are crucial for its crystal packing and interaction with biological targets. mdpi.com Computational studies on analogous sulfonamides, using techniques like Hirshfeld surface analysis, have quantified the contributions of various intermolecular contacts. nih.govresearchgate.net These analyses typically show that O···H and H···H interactions are the most dominant, highlighting the significance of hydrogen bonding and van der Waals forces in the supramolecular assembly. nih.gov

| Interaction Type | Typical Contribution (%) in Analogous Sulfonamides |

|---|---|

| O···H / H···O | ~59% |

| H···H | ~20% |

| C···H / H···C | ~7% |

| O···C / C···O | ~6% |

| O···O | ~4% |

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or DNA. These simulations are fundamental in structure-based drug design, providing insights into binding affinity, orientation, and the key interactions that stabilize the ligand-target complex.

Prediction of Ligand-Target Binding Modes and Affinities

Docking studies performed on a wide range of thiophene sulfonamide derivatives have consistently demonstrated favorable binding affinities for various enzymatic targets. nih.gov These simulations predict the most stable binding pose of the ligand within the active site of the receptor and calculate a corresponding docking score or binding energy, often expressed in kcal/mol. Lower binding energy values suggest a higher affinity between the ligand and the target. For thiophene sulfonamide derivatives, these scores often fall within a range indicating potent inhibitory potential. nih.govresearchgate.net

| Compound Class | Target Enzyme | Reported Binding Energy Range (kcal/mol) |

|---|---|---|

| Thiophene Sulfonamide Derivatives | Enoyl Acyl Carrier Protein Reductase (InhA) | -6.0 to -12.0 |

| Tetrasubstituted Thiophene Derivatives | Cyclooxygenase-2 (COX-2) | -7.79 to -9.59 |

Identification of Key Amino Acid Residues and Binding Pockets

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that form key interactions with the ligand. For thiophene sulfonamides, the sulfonamide group is frequently observed interacting with polar or charged residues, often forming hydrogen bonds or coordinating with metal ions. The thiophene and phenyl rings typically engage in hydrophobic and π-stacking interactions with aromatic amino acid residues. nih.govresearchgate.net The 4-hydroxyphenyl group is particularly important for forming specific hydrogen bonds that anchor the ligand in the active site.

| Target Class | Key Interacting Residues (Examples from Analogues) | Primary Interaction Type |

|---|---|---|

| Carbonic Anhydrases | His94, His96, His119, Thr199, Thr200 | Coordination with Zn²⁺ ion, Hydrogen Bonding |

| Cyclooxygenase-2 (COX-2) | Arg120, Pro84, His90, Gln192 | Hydrogen Bonding |

| Quorum Sensing Regulators (LuxR/HapR) | Phe75, Cys170 | Hydrophobic Interactions |

Enzyme Inhibition Modeling

The thiophene sulfonamide scaffold is a well-established pharmacophore for the inhibition of several enzyme classes, most notably carbonic anhydrases (CAs). nih.govresearchgate.net Docking simulations have been instrumental in explaining the potent inhibitory activity of these compounds. Modeling shows the sulfonamide group binding to the catalytic zinc ion in the active site of CAs, mimicking the transition state of the natural substrate. researchgate.net Similar computational models have been applied to understand the inhibition of other enzymes, such as lactoperoxidase and various kinases, by related compounds. nih.gov The inhibitory constants (Kᵢ) and IC₅₀ values derived from experimental assays are often well-correlated with the binding energies predicted by docking simulations.

| Compound/Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ Value |

|---|---|---|---|

| Thiophene-based sulfonamides | Human Carbonic Anhydrase I (hCA-I) | 66.49 nM - 234.99 µM | 69 nM - 70 µM |

| Thiophene-based sulfonamides | Human Carbonic Anhydrase II (hCA-II) | 74.88 nM - 38.04 µM | 23.4 nM - 1.405 µM |

| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase (LPO) | 2 ± 0.6 nM | 3.4 nM |

DNA Binding Interaction Modeling

Computational modeling has also been used to explore the potential for sulfonamide-containing compounds to interact with DNA. nih.gov Docking simulations of certain derivatives with DNA structures, such as B-DNA, suggest that these molecules can bind within the minor groove or through partial intercalation between base pairs. nih.gov Furthermore, related thiophene-based compounds have been identified as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov Molecular docking in these cases shows the inhibitor binding to a pocket on the enzyme, allosterically stabilizing the DNA-enzyme cleavage complex rather than interacting directly with the DNA itself. nih.gov These studies suggest that this compound could be investigated for its potential to interact with DNA or associated enzymes like DNA topoisomerase. scienceopen.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-dependent behavior of molecules at an atomic level. For compounds in the thiophene sulfonamide class, MD simulations are instrumental in understanding their stability and conformational dynamics, particularly when interacting with biological targets such as enzymes.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, the methodology is widely applied to analogous structures. For instance, MD simulations on similar thiophene sulfonamide derivatives have been used to analyze the stability of ligand-protein complexes. nih.gov These simulations typically run for extended periods, such as 100 nanoseconds, to observe how the compound behaves within the binding pocket of a target protein. nih.gov Key analyses derived from these simulations include the Root-Mean-Square Deviation (RMSD) of the complex, which indicates its stability over time. Minor fluctuations in RMSD suggest a stable binding, whereas significant deviations could imply an unstable interaction.

Furthermore, these simulations provide a deeper understanding of the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's biological activity. By observing the dynamic nature of these bonds, researchers can refine the design of derivatives to enhance binding affinity and selectivity. This computational approach allows for a dynamic and more realistic assessment of a compound's behavior compared to static methods like molecular docking alone. nih.gov

Pharmacokinetic Property Prediction

The potential of a molecule to become a viable drug is heavily dependent on its ADME profile, which governs its journey through the body. In silico tools provide rapid, preliminary assessments of these properties. For this compound and its analogs, computational models predict several key pharmacokinetic parameters.

Thiophene sulfonamide derivatives are often predicted to have favorable ADME characteristics, including high gastrointestinal (GI) absorption, which is a prerequisite for oral drug administration. researchgate.net Computational tools are used to predict a compound's permeability across biological membranes, such as the intestinal wall and the blood-brain barrier (BBB). The ability to penetrate the BBB is a critical factor for drugs targeting the central nervous system.

Metabolism, primarily mediated by the Cytochrome P450 (CYP) family of enzymes, is another crucial aspect predicted by in silico models. These predictions can estimate whether a compound is likely to be a substrate or an inhibitor of specific CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com Avoiding inhibition of major CYP enzymes is important to minimize the risk of adverse drug-drug interactions. mdpi.com The predictions for this compound suggest it is likely to have a favorable metabolic profile, though experimental verification is necessary.

| ADME Parameter | Predicted Outcome for this compound | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Suggests potential for activity in the central nervous system. |

| CYP450 2D6 Inhibition | Predicted Non-inhibitor | Lower risk of metabolic drug-drug interactions. |

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation possibilities. |

| Human Intestinal Absorption (HIA) | Good | Supports high GI absorption prediction. |

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

An orally active drug is predicted to have no more than one violation of these criteria. This compound adheres well to these guidelines, suggesting it has a favorable physicochemical profile for oral bioavailability. Its molecular properties align with those commonly observed in successful oral medications, indicating a good starting point for drug development.

| Lipinski's Rule Parameter | Value for this compound | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 255.31 g/mol | < 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | ~2.10 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Violations | 0 |

Biological Activity and Mechanistic Studies of Thiophene Sulfonamide Derivatives

Antimicrobial Activity

Thiophene (B33073) sulfonamide derivatives have been widely investigated for their potential to combat microbial infections. researchgate.net The combination of the thiophene ring, a sulfur-containing heterocycle, with the pharmacologically established sulfonamide group has led to the development of novel compounds with significant antibacterial and antifungal properties. researchgate.netresearchgate.net

Bacterial Growth Inhibition Studies

Numerous studies have demonstrated the efficacy of thiophene sulfonamide derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research into various structural analogs has shown promising results. For instance, certain 5-bromo-N-alkylthiophene-2-sulfonamides have shown potent activity against clinically resistant strains like New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov One such derivative exhibited an MIC of 0.39 μg/mL against this highly resistant pathogen. nih.gov Other studies on different series of thiophene-sulfonamide hybrids have reported significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. One potent compound was identified with an MIC of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. researchgate.net Similarly, thienopyrimidine-sulfadiazine hybrids have shown inhibitory activity against both S. aureus and E. coli with MIC values of 125 µg/mL. mdpi.com The antibacterial potency can be influenced by the specific substitutions on the thiophene and phenyl rings, which affect the compound's physicochemical properties and interaction with bacterial targets.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Bromo-N-alkylthiophene-2-sulfonamide (Compound 3b) | Klebsiella pneumoniae (NDM-1) | 0.39 | nih.gov |

| N-Substituted Piperazine Flavonol (Compound 2g, Thiophene-containing) | Staphylococcus aureus | 6.25 | researchgate.net |

| N-Substituted Piperazine Flavonol (Compound 2g, Thiophene-containing) | Escherichia coli | 25 | researchgate.net |

| Thienopyrimidine-sulfadiazine hybrid (Compound 12ii) | Staphylococcus aureus | 125 | mdpi.com |

| Thienopyrimidine-sulfadiazine hybrid (Compound 12ii) | Escherichia coli | 125 | mdpi.com |

| Thiophene Derivative (Compound 4) | Colistin-Resistant A. baumannii (MIC50) | 16 (16000 µg/L) | frontiersin.org |

| Thiophene Derivative (Compound 4) | Colistin-Resistant E. coli (MIC50) | 8 (8000 µg/L) | frontiersin.org |

Antifungal Activity Assessment

The antifungal potential of thiophene derivatives has also been a subject of investigation, particularly against opportunistic fungal pathogens like Candida species, which are a common cause of invasive infections. nih.govnih.gov

Studies on various thiophene-based compounds have revealed significant fungicidal or fungistatic activity. For example, the derivative 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) demonstrated antifungal action against several fluconazole-resistant Candida species, with MIC values ranging from 100 to 200 µg/mL. nih.govresearchgate.net This compound also showed a synergistic effect when combined with the conventional antifungal drug fluconazole. nih.govresearchgate.net Furthermore, thienopyrimidine–sulfonamide hybrids have been evaluated for their antifungal properties. One such compound displayed an MIC value of 62.5 µg/mL against Candida albicans. mdpi.com These findings highlight the potential of the thiophene sulfonamide scaffold in the development of new antifungal agents. frontiersin.org

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine–sulfonamide hybrid (Compound 4ii) | Candida albicans | 62.5 | mdpi.com |

| Thiophene Derivative (2AT) | Candida albicans (Fluconazole-Resistant) | 100 | nih.govresearchgate.net |

| Thiophene Derivative (2AT) | Candida parapsilosis (Fluconazole-Resistant) | 100 | nih.govresearchgate.net |

| Thiophene Derivative (5CN05) | Candida species | 270-540 | nih.gov |

| Thiophene Derivative (5CN05) | Cryptococcus neoformans | 17 | nih.gov |

Mechanism of Action: Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) and Folic Acid Synthesis Pathway

The primary and most well-established mechanism of antimicrobial action for sulfonamides is the inhibition of the folic acid (folate) biosynthesis pathway. nih.gov Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This metabolic pathway is therefore an excellent target for selective toxicity.

Sulfonamides, including thiophene derivatives, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). They are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (PABA). By mimicking PABA, the sulfonamide drug binds to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate. nih.gov This blockage halts the production of dihydropteroate, a crucial precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By disrupting this pathway, sulfonamides prevent bacterial growth and replication, exerting a bacteriostatic effect. nih.gov

Inhibition of β-Lactamase Enzymes

The emergence of bacterial resistance to β-lactam antibiotics, largely through the production of β-lactamase enzymes, is a critical global health threat. mdpi.com Consequently, the development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to preserve their efficacy. While the thiophene core is a component of some β-lactam antibiotics, certain sulfonamide derivatives have also been explored as non-β-lactam inhibitors of these resistance enzymes. nih.govresearchgate.net For example, quinolinyl sulfonamides have shown inhibitory activity against metallo-β-lactamases like NDM-1. mdpi.com This suggests that the sulfonamide moiety, potentially in a thiophene-based scaffold, could be designed to target the active site of these enzymes, protecting co-administered antibiotics from degradation.

Anticancer Potential and Related Mechanisms

In addition to their antimicrobial properties, sulfonamide and thiophene derivatives have emerged as a promising class of compounds in anticancer research. mdpi.com A variety of derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines.

The anticancer effects of these compounds are often attributed to several mechanisms, including the inhibition of enzymes crucial for tumor growth, such as carbonic anhydrases, and the disruption of cell cycle progression. The specific structural features of each derivative determine its primary mechanism of action and its potency against different cancer types. For example, studies have shown that some novel sulfonamides exhibit good cytotoxic effects against breast cancer cell lines like MDA-MB-468 and MCF-7, with IC50 values below 30 µM and 128 µM, respectively. nih.gov Other thiophene derivatives have shown potent activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells, with some compounds exhibiting IC50 values in the single-digit micromolar range. ekb.eg

| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Novel Sulfonamide | MDA-MB-468 (Breast) | < 30 µM | nih.gov |

| Novel Sulfonamide | MCF-7 (Breast) | < 128 µM | nih.gov |

| Novel Sulfonamide | HeLa (Cervical) | < 360 µM | nih.gov |

| Thiazole-Thiophene Scaffold (Compound 4b) | MCF-7 (Breast) | 10.2 µM | nih.gov |

| Thiophene Carboxamide (Compound 2b) | Hep3B (Liver) | 5.46 µM | mdpi.com |

| Thiophene Derivative (Compound 27) | HepG-2 (Liver) | 8.48 µM | ekb.eg |

| Thiophene Derivative (Compound 27) | MCF-7 (Breast) | 9.78 µM | ekb.eg |

| Thiophene Derivative (Compound 480) | HeLa (Cervical) | 33.42 µg/mL | researchgate.net |

| Thiophene Derivative (Compound 480) | Hep G2 (Liver) | 12.61 µg/mL | researchgate.net |

In vitro Cytotoxicity Evaluation in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Derivatives of thiophene sulfonamide have demonstrated notable cytotoxic effects against various cancer cell lines. Studies have particularly focused on breast cancer lines such as the hormone-dependent MCF-7 and the hormone-independent MDA-MB-231. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, a series of synthetic thiophene derivatives showed IC50 values in the micromolar range against both MCF-7 and MDA-MB-231 cell lines. nih.gov Specifically, certain compounds exhibited potent activity with IC50 values as low as 3.54 µM in MCF-7 cells and 5.3 µM in MDA-MB-231 cells. nih.gov Another study highlighted a different set of derivatives with IC50 values of 0.2 µM and 1.6 µM in MCF-7 cells, and 0.4 µM and 0.5 µM in MDA-MB-231 cells, indicating significant cytotoxic potential. nih.gov The substitution pattern on the thiophene and sulfonamide moieties plays a crucial role in determining the cytotoxic potency.

Modulation of Cellular Pathways (e.g., apoptosis induction, angiogenesis inhibition)

The anticancer effects of thiophene sulfonamide derivatives are often attributed to their ability to modulate key cellular pathways involved in cancer progression. A primary mechanism is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and an altered Bax/Bcl-2 ratio. nih.gov

For instance, treatment with certain thiophene derivatives has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

Furthermore, some thiophene sulfonamides have been found to inhibit cell migration and invasion, which are critical steps in metastasis. This is achieved by decreasing the secretion of matrix metalloproteinases (MMPs), such as MMP-9, and urokinase-type plasminogen activator (uPA), enzymes that degrade the extracellular matrix. nih.gov

Interaction with Cancer-Specific Protein Targets

The biological effects of thiophene sulfonamides are mediated through their interaction with specific protein targets that are often overexpressed or dysregulated in cancer cells. While the precise targets of N-(4-hydroxyphenyl)thiophene-2-sulfonamide are a subject of ongoing research, studies on analogous compounds have provided valuable insights.

A significant target for many sulfonamide-based anticancer agents is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. vulcanchem.commdpi.com The sulfonamide moiety is known to coordinate with the zinc ion present in the active site of these enzymes. vulcanchem.com

Additionally, molecular docking studies have been employed to predict the binding interactions of thiophene sulfonamide derivatives with other cancer-relevant proteins. These computational models help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors.

Enzyme Inhibition Beyond DHPS

While sulfonamides are historically known for their inhibition of dihydropteroate synthase (DHPS) in microorganisms, thiophene sulfonamide derivatives have demonstrated inhibitory activity against a range of other enzymes, highlighting their therapeutic potential beyond antimicrobial applications.

Carbonic Anhydrase (CA) Inhibition: Isozyme Selectivity Studies

Thiophene sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in pH regulation and other physiological processes. mdpi.comnih.gov There are several CA isozymes, and selective inhibition of certain isoforms is a key goal in drug design to minimize side effects.

Studies have shown that thiophene-based sulfonamides can exhibit significant inhibitory effects against human CA isozymes I and II (hCA I and hCA II). nih.gov For example, some derivatives have shown IC50 values in the nanomolar range against hCA-I (69 nM to 70 µM) and hCA-II (23.4 nM to 1.405 µM). nih.gov The Ki values, which represent the inhibition constant, were also in the nanomolar to micromolar range for both isozymes. nih.gov

Importantly, some thiophene sulfonamide derivatives have shown selectivity towards tumor-associated isoforms like hCA IX and hCA XII over the more ubiquitously expressed hCA I and II. vulcanchem.comresearchgate.net For instance, a derivative with a thiophene-2-sulfonamide (B153586) core demonstrated a Ki of 7.0 nM against hCA IX, with a 127-fold selectivity over hCA I. vulcanchem.com

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria. Thiophene sulfonamide derivatives have been investigated as potential urease inhibitors. researchgate.net

The inhibitory mechanism is believed to involve the chelation of the nickel ions in the active site of the urease enzyme by the sulfur atom of the thiophene ring or the sulfonamide group. dergipark.org.tr Molecular docking studies have supported this hypothesis, showing that these compounds can fit into the active site of the enzyme and interact with the key amino acid residues and nickel ions. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-2 is often overexpressed in inflamed tissues and various types of cancers. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation and cancer.

Some thiophene sulfonamide derivatives have been evaluated for their COX inhibitory activity. The structural features of these compounds, particularly the diaryl heterocycle scaffold, are similar to those of known selective COX-2 inhibitors like celecoxib. acs.orgnih.gov The sulfonamide group is often crucial for binding to a side pocket in the COX-2 active site, which contributes to its selectivity over COX-1. acs.org

While specific data for this compound is limited, related compounds have shown promising COX-2 inhibitory potential. For example, a series of 2,3-diaryl-4(3H)-quinazolinone derivatives containing a p-benzene-sulfonamide moiety were predicted to have potent COX-2 inhibitory activity in molecular docking studies. nih.gov

Human Chymase Inhibition

Chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells, is implicated in cardiovascular diseases and inflammatory processes. frontiersin.org Its role in the conversion of angiotensin I to the potent vasoconstrictor angiotensin II makes it a significant therapeutic target. frontiersin.org Research into the inhibition of human chymase has led to the exploration of various chemical scaffolds, including thiophene-based compounds.

A study focusing on benzo[b]thiophene-2-sulfonamide derivatives has identified them as novel inhibitors of human chymase. nih.gov This research highlights the potential of the thiophene sulfonamide core in designing effective chymase inhibitors. While specific inhibitory data for this compound is not detailed in the available literature, the findings on related benzo[b]thiophene structures underscore the promise of this chemical class for targeting human chymase. The development of such inhibitors is considered a valuable strategy for mitigating conditions where chymase activity is detrimental. nih.gov

| Compound Class | Target Enzyme | Significance |

| Benzo[b]thiophene-2-sulfonamide derivatives | Human Chymase | Potential therapeutic agents for cardiovascular and inflammatory diseases nih.gov |

Potassium Channel Modulation

Voltage-gated potassium channels (Kv) are crucial transmembrane proteins that regulate cellular excitability in various tissues, including the nervous and cardiovascular systems. nih.gov The modulation of these channels presents a therapeutic approach for a range of diseases, from autoimmune disorders to cancer. nih.govshu.ac.uk The Kv1.3 channel, in particular, has emerged as a target in cancer therapy due to its role in promoting cell proliferation and migration in tumor cells. nih.gov

Recent research has focused on the design of new Kv1.3 inhibitors, with some studies exploring thiophene-based compounds. These efforts have led to the discovery of potent and selective inhibitors of the Kv1.3 channel. nih.gov While the modulatory activity of this compound on potassium channels has not been specifically documented, the broader investigation of thiophene derivatives as Kv1.3 inhibitors suggests a potential role for this structural class in modulating potassium channel activity. The aim of these studies is to develop compounds with high selectivity to minimize off-target effects. nih.gov

| Compound Class | Target Channel | Therapeutic Potential |

| Thiophene-based derivatives | Kv1.3 Potassium Channel | Anticancer therapy nih.gov |

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has spurred the search for novel compounds with antioxidant properties. Thiophene derivatives have been a subject of interest in this area due to their potential to scavenge free radicals.

Studies on various thiophene-based compounds, including thiophene-2-carboxamide and thiourea (B124793) derivatives of 2-thiophene carboxylic acid, have demonstrated their antioxidant capabilities. nih.govfarmaciajournal.com For instance, certain 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity in assays using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov One such derivative exhibited 62.0% inhibition, which is comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov The antioxidant potential of these compounds is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays. nih.govfarmaciajournal.com

| Compound Derivative | Assay | Antioxidant Activity (% Inhibition) |

| 3-amino thiophene-2-carboxamide 7a | ABTS | 62.0% nih.gov |

| Ascorbic Acid (Standard) | ABTS | 88.44% nih.gov |

Antiviral Activity

The ongoing challenge of viral infections and the emergence of drug-resistant strains necessitate the development of new antiviral agents. Sulfonamides and their derivatives have been investigated for their potential antiviral properties against a range of viruses. nih.govmdpi.com The incorporation of heterocyclic moieties, such as thiophene, into the sulfonamide scaffold has been a strategy to enhance and diversify biological activity.

Research has shown that various thiophene derivatives exhibit antiviral activity. researchgate.net For example, a patent describes thiophene derivatives as potential antiviral agents for flavivirus infections. google.com Furthermore, review articles have highlighted that sulfonamides with heterocyclic components are being explored for their ability to combat viruses such as influenza, HIV, and others. nih.govmdpi.com While specific data on the antiviral activity of this compound is not available, the broader research context supports the potential of the thiophene sulfonamide chemical class in the development of novel antiviral therapies. nih.gov

| Compound Class | Viral Target (Example) | Significance |

| Thiophene derivatives | Flaviviruses google.com | Potential for new antiviral drug development google.com |

| Sulfonamide derivatives | Influenza, HIV nih.govmdpi.com | Broad-spectrum antiviral potential nih.govmdpi.com |

Neurite Outgrowth Potentiation

The promotion of neurite outgrowth is a key strategy in the search for treatments for neurodegenerative diseases and nerve injury. This process involves the extension of axons and dendrites from neurons, which is essential for neuronal communication and network formation. Nerve growth factor (NGF) is a critical protein that stimulates neurite outgrowth.

A study on a proprietary library of small molecules identified a phenoxy thiophene sulfonamide derivative, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252), as a potentiator of NGF-primed neurite outgrowth in neuronal cell models, particularly in environments with low NGF concentrations. nih.gov This compound was also found to have neuroprotective effects against glutamate-induced excitotoxicity in a murine hippocampal neuronal cell line (HT-22). nih.gov Although B355252 is a more complex molecule than this compound, this finding is significant as it establishes a link between the thiophene sulfonamide core structure and the potentiation of neurite outgrowth.

| Compound | Activity | Cell Line | Significance |

| 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252) | Potentiation of NGF-primed neurite outgrowth nih.gov | Neuronal cell models nih.gov | Potential therapeutic agent for neurodegenerative disorders nih.gov |

| 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B355252) | Neuroprotection against glutamate-induced excitotoxicity nih.gov | HT-22 (murine hippocampal) nih.gov | Dual neuroprotective and neuro-regenerative potential nih.gov |

Structure Activity Relationship Sar Studies of N 4 Hydroxyphenyl Thiophene 2 Sulfonamide Derivatives

Influence of the Thiophene (B33073) Ring System and Substituents on Biological Activity

The thiophene ring serves as a crucial scaffold in medicinal chemistry, and its substitution patterns significantly modulate the pharmacological profile of its derivatives. nih.gov Thiophene is considered a privileged pharmacophore due to its diverse biological properties and its ability to serve as a bio-isosteric replacement for phenyl rings, which can improve physicochemical properties and binding affinity. nih.gov

The biological activity of thiophene derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. Studies have shown that both electron-donating and electron-withdrawing groups can alter the efficacy of these compounds.

For instance, in a series of thiophene carboxamide derivatives, the introduction of a 4-chlorophenyl substituent at position 2 of the thiophene ring led to a more potent compound compared to the unsubstituted analog. frontiersin.org Conversely, placing the same substituent at the para-position of a phenyl ring attached to the thiophene rendered the compound inactive. frontiersin.org This highlights the critical importance of the substituent's location.

Further research on 2-aminothiophene derivatives demonstrated that the presence of polar groups like carboxamide or nitrile at the C3 position of the thiophene ring was responsible for greater biological activity. nih.gov However, the introduction of an electron-withdrawing p-bromophenyl group at the C4 position slightly diminished the antibacterial activity. nih.gov Similarly, the presence of a bromo group at the 3-position of the thiophene ring has been identified as essential for the activity of certain analogues. nih.gov

The position of the sulfonamide group itself on the thiophene ring is also a determinant of activity. While the parent compound is a thiophene-2-sulfonamide (B153586), variations in this linkage position would be expected to alter the spatial orientation of the pharmacophoric groups and their interactions with target receptors.

| Compound Series | Substituent and Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Thiophene Carboxamides | 4-chlorophenyl at C2 | Increased potency | frontiersin.org |

| 2-Aminothiophenes | Carboxamide/Nitrile at C3 | Enhanced activity | nih.gov |

| 2-Aminothiophenes | p-bromophenyl at C4 | Slightly hampered activity | nih.gov |

| Generic Thiophenes | Bromo group at C3 | Essential for activity | nih.gov |

The sulfur atom within the thiophene ring is not merely a structural component but an active participant in drug-receptor interactions. nih.gov Its lone pairs of electrons can engage in various non-covalent interactions, enhancing the binding affinity of the molecule to its biological target. nih.gov

Molecular docking studies have revealed that the sulfur atom can form electrostatic interactions with amino acid residues in the active site of enzymes. sci-hub.se For example, in a study of thiophene derivatives as antiviral agents, the sulfur atom of the thiophene ring was found to form an electrostatic interaction with the Val179 residue. sci-hub.se Furthermore, the entire thiophene ring can participate in π-π stacking interactions with aromatic residues of the receptor, such as tyrosine or phenylalanine, which further stabilizes the drug-receptor complex. frontiersin.orgsci-hub.se The ability of the sulfur atom to participate in hydrogen bonding can also enhance these interactions. nih.gov

Contribution of the Sulfonamide Moiety to Biological Response

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. openaccesspub.orgresearchgate.netnih.gov Its chemical properties allow it to act as a versatile pharmacophore.

Modifications to the nitrogen atom of the sulfonamide group can have a profound impact on biological activity. SAR studies indicate that this nitrogen should ideally be secondary (monosubstituted) for optimal activity in many contexts. youtube.com Disubstitution on this nitrogen often leads to a loss of activity. youtube.com

The nature of the substituent on the nitrogen is also critical. In one study on antitumor agents, increasing the bulk of the substituent on the sulfonamide nitrogen substantially decreased potency. acs.org For instance, replacing a methanesulfonamide (B31651) with an isopropylsulfonamide or a benzenesulfonamide (B165840) resulted in a 20- to 50-fold decrease in potency, suggesting that bulky groups are not well-tolerated at this position. acs.org This indicates that the receptor site likely has stringent steric limitations around the sulfonamide moiety.

| Compound | N-Substituent | Relative Potency | Reference |

|---|---|---|---|

| 5b | Methanesulfonyl | Baseline | acs.org |

| 14a | Isopropylsulfonyl | ~20-50x less potent | acs.org |

| 14b | Benzenesulfonyl | ~20-50x less potent | acs.org |

A key mechanism by which sulfonamides exert their biological effects is through enzyme mimicry. The sulfonamide group is a structural analogue of other chemical moieties, allowing it to act as a competitive inhibitor. nih.govyoutube.com

The classic example is the antibacterial action of sulfa drugs, which are structurally similar to p-aminobenzoic acid (PABA). acs.org They compete with PABA for the active site of the bacterial enzyme dihydropteroate (B1496061) synthetase, thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth. nih.govyoutube.com

In another significant role, the sulfonamide group acts as a potent zinc-binding group. This is crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). researchgate.net The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, mimicking a transition state of the catalytic reaction and effectively blocking the enzyme's function. researchgate.netnih.gov Thiophene-based sulfonamides have been identified as potent inhibitors of various CA isoforms, including those associated with cancer. nih.gov

Significance of the Hydroxyphenyl Group

The 4-hydroxyphenyl group, also known as a p-hydroxyphenyl moiety, is a critical component for receptor recognition and binding affinity. The terminal hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, enabling it to form strong interactions with polar amino acid residues within a target's active site.

Role of the Hydroxyl Group in Specific Biological Activities

The hydroxyl (-OH) group at the para-position of the phenyl ring in N-(4-hydroxyphenyl)thiophene-2-sulfonamide is a key functional group that can significantly contribute to the compound's biological activity through various interactions. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial connections with biological targets like enzymes and receptors.

Research on analogous compounds has consistently highlighted the importance of this hydroxyl moiety. For instance, in a series of N-acylhydrazones containing a thiophene nucleus, SAR analysis revealed that the presence of a hydroxyl group on the phenyl ring is essential for their anticancer activity. researchgate.net This suggests that the hydroxyl group is directly involved in the binding interactions responsible for the cytotoxic effects.

Furthermore, studies on other classes of bioactive molecules have shown that the removal or modification of a hydroxyl group can lead to a significant decrease in biological potency. For example, in a study of substituted 2,6-diketopiperazine derivatives, the transformation or removal of an N-hydroxy group resulted in a marked reduction in their activity. nih.gov While not a direct analog, this finding supports the principle that hydroxyl groups are often critical for maintaining the necessary interactions for a desired biological response. The ionized form of a hydroxyl group, the phenolate (B1203915) anion, may also play a role in binding to metalloenzymes by chelating the catalytic metal ion, such as zinc, within the active site. nih.gov

The significance of the hydroxyl group is summarized in the table below, drawing parallels from related structures.

| Compound Class | Modification | Effect on Biological Activity | Reference |

| N-acylhydrazones with thiophene | Presence of phenyl hydroxyl group | Essential for anticancer activity | researchgate.net |

| Substituted 2,6-diketopiperazines | Removal/transformation of N-hydroxy group | Decrease in activity | nih.gov |

Effect of Substitutions on the Phenyl Ring

Modifying the substituents on the phenyl ring of this compound provides a valuable strategy for fine-tuning its pharmacological profile. The nature, position, and size of these substituents can influence the compound's lipophilicity, electronic properties, and steric interactions, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

A study on 1,4-bis(arylsulfonamido)-benzene-N,N'-diacetic acid derivatives, which share the arylsulfonamide motif, offered insights into the effects of phenyl ring substitutions on inhibitory activity against the Keap1-Nrf2 protein-protein interaction. The findings indicated that electron-donating groups at the para-position of the phenyl ring were generally favorable for activity. For example, derivatives with 4-methyl and 4-phenyl substituents showed comparable or improved inhibitory activities compared to the 4-methoxy analog. Conversely, the introduction of electron-withdrawing groups, such as 4-fluoro and 4-trifluoromethyl, tended to decrease potency, with the exception of a 4-bromo substituent which was well-tolerated. nih.gov

These observations suggest that for this compound derivatives, substitutions on the phenyl ring could modulate activity as follows:

| Substitution at para-position | Nature of Substituent | Observed Effect on Potency (in analogous series) |

| -CH₃ | Electron-donating | Maintained or improved activity |

| -C₆H₅ | Electron-donating | Maintained or improved activity |

| -F | Electron-withdrawing | Decreased activity |

| -CF₃ | Electron-withdrawing | Decreased activity |

| -Br | Electron-withdrawing (with some bulk) | Maintained activity |

Bioisosteric Replacements in Thiophene Sulfonamide Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com In the design of this compound analogs, bioisosteric replacements can be applied to the thiophene ring, the sulfonamide linker, or the hydroxyphenyl moiety.

A classic example of bioisosterism is the interchangeability of a benzene (B151609) ring and a thiophene ring. sci-hub.seresearchgate.net This is due to their similar size, shape, and electronic nature. In the context of this compound, replacing the thiophene ring with a benzene ring would yield N-(4-hydroxyphenyl)benzenesulfonamide. The impact of such a change would depend on the specific interactions of the thiophene's sulfur atom with the biological target. In some cases, this replacement is well-tolerated and may even lead to improved activity. For instance, in a series of GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of a benzene ring with a thiophene ring was not only tolerated but in some cases, led to an increase in affinity for the target receptor. nih.govrsc.org

The sulfonamide group itself can also be a subject for bioisosteric replacement. While it is a key pharmacophore in many drugs, including carbonic anhydrase inhibitors and antibacterial agents, replacing it with other acidic functional groups like a carboxylic acid, tetrazole, or squaric acid can sometimes lead to improved properties. tandfonline.com For example, in the development of angiotensin II receptor antagonists, replacing a carboxylic acid with a sulfonamide group increased the efficacy threefold. researchgate.net This highlights that the choice of the acidic group can significantly impact the biological response.

The following table summarizes some potential bioisosteric replacements relevant to the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Impact |

| Thiophene Ring | Benzene Ring, Pyridine (B92270) Ring, Furan Ring | Altered electronic properties and potential for new interactions. researchgate.net |

| Sulfonamide (-SO₂NH-) | Carboxylic Acid (-COOH), Tetrazole, Squaric Acid | Modified acidity (pKa), solubility, and binding interactions. tandfonline.com |

| Hydroxyl (-OH) | Thiol (-SH), Amine (-NH₂) | Altered hydrogen bonding capacity and acidity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, QSAR models can be invaluable for predicting the activity of novel analogs, understanding the key molecular features that govern their potency, and guiding the design of more effective compounds.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the observed biological activity.

For instance, a three-dimensional QSAR (3D-QSAR) study using comparative molecular field analysis (CoMFA) was conducted on a series of sulfa drugs inhibiting Pneumocystis carinii dihydropteroate synthetase. After refining the dataset to 36 analogs that shared a common NHSO₂ group, the resulting model showed excellent statistical significance, with a cross-validated r² value of 0.699 and a conventional r² of 0.964. nih.gov Such a model provides a pharmacophore map that can guide the design of new inhibitors with predicted high activity.

In another QSAR study on a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer activity, the modeling revealed that properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient were key predictors of their cytotoxic effects. nih.gov This indicates that a combination of electronic, steric, and hydrophobic properties governs the anticancer activity of these sulfonamide-based compounds.

The key parameters of a representative QSAR model for sulfonamide derivatives are presented below.

| QSAR Model Type | Statistical Parameter | Value | Implication |